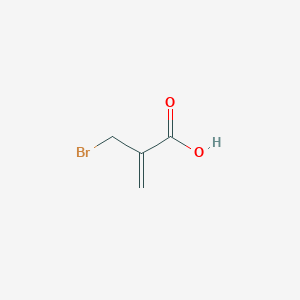

2-(Bromomethyl)acrylic acid

Vue d'ensemble

Description

2-(Bromomethyl)acrylic acid (BMAA) is an organic compound that has been studied extensively in the past two decades. It is a halogenated alkyl ester of acrylic acid and has a wide range of applications in research and industrial settings. BMAA has been used in the synthesis of many compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential as a therapeutic agent. In addition, BMAA is of interest to researchers in the fields of biochemistry, physiology, and toxicology due to its potential to interact with biological systems.

Applications De Recherche Scientifique

Emulsion Polymerization : Methyl 2-(Bromomethyl)acrylate (MBrMA) is used as a chain-transfer agent in the emulsion polymerization of methyl methacrylate (MMA), yielding functionalized macromonomers. These macromonomers have potential applications in polymerizations with styrene (Bon, Morsley, Waterson, & Haddleton, 2000).

Synthetic Utility in MBH Chemistry : Derivatives of 2-(bromomethyl)-3-aryl-2-propenoic acid show potential in MBH chemistry, particularly in synthesizing new trilides (Zulykama & Perumal, 2009).

Synthesis of α-Methylene-γ-Lactones : The indium-promoted reaction of 2-(bromomethyl)acrylic acid with carbonyl compounds leads to the synthesis of α-methylene-γ-lactones, an important chemical structure in various syntheses (Choudhury, Foubelo, & Yus, 1999).

Organocatalytic Alkylation : The organocatalytic α-alkylation of aldehydes with 3-substituted 2-(bromomethyl)acrylates produces high diastereo- and enantio-purity α-branched and functionalized aldehydes (Jiménez et al., 2012).

Synthesis of Thymine Analogues : this compound reacts with carbodiimides to produce 1,3-disubstituted-5-methylene-6H-pyrimidine 2,4-dione derivatives, which act as Michael acceptors towards various nucleophiles. This is significant in the creation of thymine analogues (Anglada et al., 1996).

Preparation of Amino Acid Building Blocks : The synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates offers promising amino acid building blocks for future synthons (Mangelinckx et al., 2008).

Radical Polymerization : Methyl 2-(acyloxymethyl)acrylate homopolymerizes faster than methyl methacrylate, and steric hindrance-assisted polymerization yields higher molecular weight homopolymers (Kobatake, Yamada, & Aoki, 1995).

Safety and Hazards

2-(Bromomethyl)acrylic acid is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is advised to avoid breathing its dust and to wear protective clothing, gloves, and eye/face protection when handling it . In case of contact with skin or eyes, immediate medical attention is required .

Mécanisme D'action

Target of Action

2-(Bromomethyl)acrylic acid primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets (aldehydes and ketones) through a chemical reaction, forming α-methylene-butyrolactones . This reaction is a key step in the synthesis of various complex organic compounds and pharmaceuticals.

Biochemical Pathways

The formation of α-methylene-butyrolactones affects the metabolic pathways involving aldehydes and ketones. The downstream effects of this interaction can lead to the synthesis of various complex organic compounds and pharmaceuticals .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

The primary molecular effect of this compound’s action is the formation of α-methylene-butyrolactones . This transformation is used in the synthesis of methotrexate analogues , which are used in the treatment of certain types of cancer and autoimmune diseases.

Action Environment

It’s worth noting that the compound is stored at a temperature of 2-8°c , suggesting that temperature could potentially influence its stability and efficacy.

Analyse Biochimique

Biochemical Properties

It is known to react with aldehydes and ketones to form α-methylene-butyrolactones This suggests that it may interact with enzymes, proteins, and other biomolecules that have aldehyde or ketone groups

Molecular Mechanism

It is known to form α-methylene-butyrolactones when it reacts with aldehydes and ketones This suggests that it may exert its effects at the molecular level through these reactions

Propriétés

IUPAC Name |

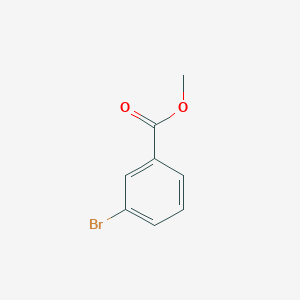

2-(bromomethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOYFQLPKUQDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223008 | |

| Record name | 2-(Bromomethyl)propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-(Bromomethyl)propenoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

72707-66-5 | |

| Record name | 2-(Bromomethyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72707-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072707665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)propenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2-(Bromomethyl)acrylic acid in organic synthesis?

A1: this compound serves as a versatile building block for various heterocyclic and carbocyclic compounds. [, , , , , ] Notably, it acts as a key component in the synthesis of α-methylene-γ-butyrolactones [, , ], α-methylene-γ-butyrolactams [], and 5-methylene-6H-pyrimidine-2,4-dione derivatives, a new class of thymine analogues. [, ]

Q2: How does this compound react with carbodiimides?

A2: Under mild conditions, this compound undergoes N,N′-cyclization with carbodiimides, resulting in 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione derivatives. [, ] These products exhibit good Michael acceptor properties.

Q3: Can you explain the mechanism of copolymer formation when this compound reacts with haloacetic acids?

A3: The reaction proceeds through a mechanism akin to phase transfer catalysis. [] Triethylammonium carboxylate salt, generated in situ, acts as a nucleophile, attacking this compound and haloacetic acids to form the copolyester. Interestingly, this compound displays higher reactivity compared to haloacetic acids.

Q4: What is the role of indium in reactions involving this compound?

A4: Indium promotes the reaction between this compound and carbonyl compounds like aldehydes and aldimines. [, , , ] This leads to the formation of substituted α-methylene-γ-lactones and α-methylene-γ-butyrolactams, respectively.

Q5: How can the unsaturated copolyesters synthesized from this compound be further modified?

A5: The pendent vinylidine groups in these copolyesters provide reactive sites for crosslinking. [] Radical polymerization with vinyl monomers, like styrene or methyl methacrylate, results in the formation of insoluble semi-interpenetrating networks.

Q6: How does the reactivity of this compound compare to other haloacetic acids in copolymerization reactions?

A6: this compound demonstrates significantly higher reactivity than chloro- or bromoacetic acids. [] This difference in reactivity leads to a higher incorporation of this compound into the copolymer structure compared to its feed ratio.

Q7: What makes α-methylene-γ-butyrolactam derivatives interesting from a biological perspective?

A7: These compounds are structurally related to α-methylene-γ-butyrolactones but display lower cytotoxic activity in certain cases. [] This difference makes them promising candidates for further investigation in medicinal chemistry.

Q8: How are the Baylis-Hillman adducts utilized in the synthesis of α-methylene-γ-butyrolactams?

A8: Baylis-Hillman adducts, upon reaction with HBr, yield cinnamyl bromide derivatives. [] These intermediates are then converted to the corresponding DABCO salts, which upon reaction with nitroethane and subsequent reductive cyclization, afford α-methylene-γ-butyrolactams.

Q9: What spectroscopic techniques are typically employed for the characterization of compounds synthesized using this compound?

A9: Common techniques include IR spectroscopy, 1H-NMR, and 13C-NMR. [] These methods help in confirming the structure and analyzing the composition of the synthesized polymers and other derivatives.

Q10: Are there any examples of using this compound in organometallic chemistry?

A10: Yes, this compound and its derivatives can undergo oxidative addition to platinum(II) complexes. [] This reaction allows for the preparation of organoplatinum(IV) complexes containing vinyl substituents, which can be further utilized in polymer synthesis.

Q11: What is the significance of the Wittig salt derived from this compound?

A11: The Wittig salt of this compound acts as a crucial precursor for the synthesis of 1,3-butadiene-2-carboxylic acids. [] This reaction pathway highlights another synthetic application of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)